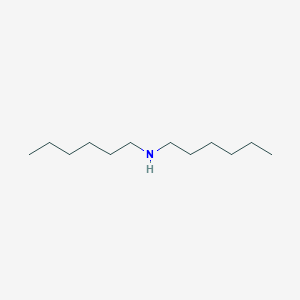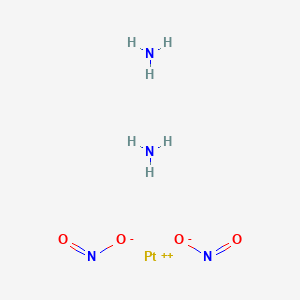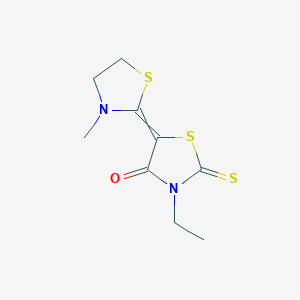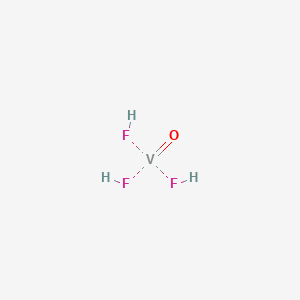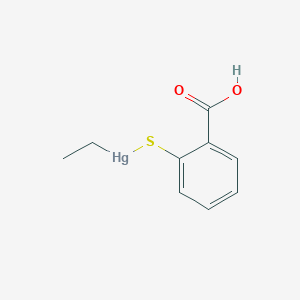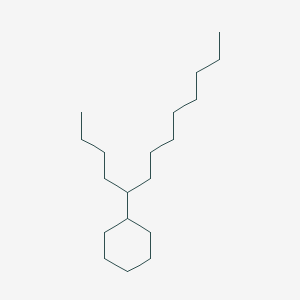
(1-Butylnonyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Butylnonyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is commonly used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of ((1-Butylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with various receptors in the body, including GABA and NMDA receptors. It may also affect the release and uptake of neurotransmitters, such as dopamine and serotonin.
生化学的および生理学的効果
((1-Butylnonyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ((1-Butylnonyl)cyclohexane)cyclohexane in lab experiments is its high purity and yield. It is also relatively inexpensive and readily available. However, one limitation is that it may be toxic in high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the research of ((1-Butylnonyl)cyclohexane)cyclohexane. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, ((1-Butylnonyl)cyclohexane)cyclohexane may have applications in the development of new pharmaceuticals and agrochemicals, making it an important compound for future research.
合成法
The synthesis of ((1-Butylnonyl)cyclohexane)cyclohexane involves the reaction of cyclohexane with butyl lithium and n-octyl bromide in the presence of a catalyst. The reaction yields ((1-Butylnonyl)cyclohexane)cyclohexane in high purity and yield. The synthesis method is relatively simple and cost-effective, making it a popular choice for scientific research.
科学的研究の応用
((1-Butylnonyl)cyclohexane)cyclohexane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in organic chemistry reactions, as it has a high boiling point and low viscosity. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
13151-90-1 |
|---|---|
製品名 |
(1-Butylnonyl)cyclohexane |
分子式 |
C19H38 |
分子量 |
266.5 g/mol |
IUPAC名 |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChIキー |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
正規SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
同義語 |
(1-Butylnonyl)cyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



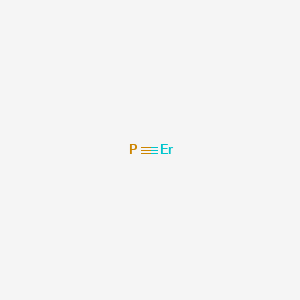
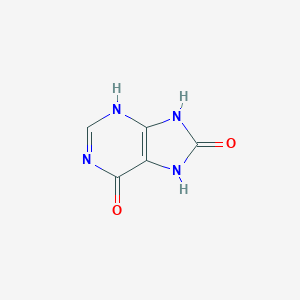
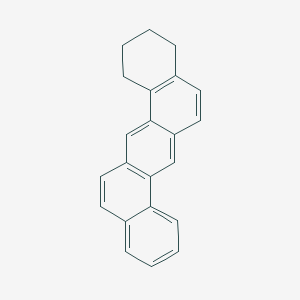
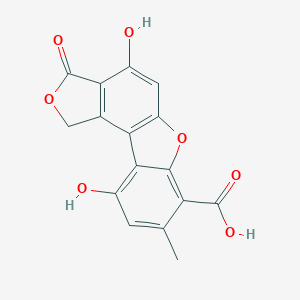
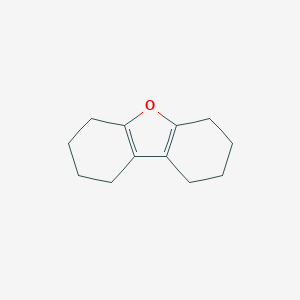
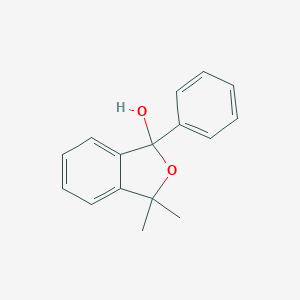
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
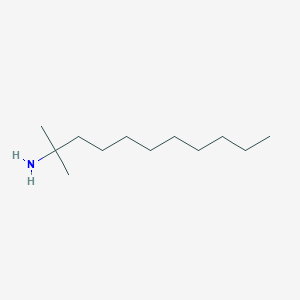
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
